2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, including nitration, cyclization, chlorination, and nucleophilic substitution reactions. For instance, a study by Volkov et al. (2007) demonstrated the synthesis of nitro derivatives through nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno-[2,1-c]pyridines with sodium nitrite in acetic acid, followed by X-ray structural analysis to study their molecular structures (Volkov et al., 2007). Similarly, Zhou et al. (2019) discussed a rapid synthetic method involving cyclization, chlorination, and nucleophilic substitution to synthesize an important intermediate of small molecule anticancer drugs (Zhou et al., 2019).
Molecular Structure Analysis
Molecular structures of related pyridine derivatives have been determined through techniques like gas-phase electron diffraction and X-ray analysis. Chiang and Song (1983) determined the molecular structures of nitro-, methyl-, and chloro-pyridine-N-oxides, providing valuable insight into the structural parameters of similar compounds (Chiang & Song, 1983).
Chemical Reactions and Properties
Reactions involving pyridine derivatives can include nucleophilic displacement, ring closure, and substitution reactions, each affecting the compound's chemical properties. For example, Fuhrer, Sutter, and Weis (1979) reported on the cyclization of phenoxyanilines and phenoxy pyridines to produce derivatives through reactions with dimethyl methylphosphonate (Fuhrer et al., 1979).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and hydrophobicity, have been studied extensively. A study by Huang et al. (2017) on polyimides derived from pyridine-containing aromatic diamine monomers, for instance, highlighted the good solubility, high thermal stability, and excellent hydrophobicity of these polymers, providing insights into the physical characteristics of related compounds (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of pyridine derivatives, are influenced by their molecular structure. Studies like those by Castro, Aliaga, and Santos (2004) on the kinetics and mechanism of the pyridinolysis of nitrophenyl and dinitrophenyl S-methyl thiocarbonates provide valuable data on the reactivity of related compounds (Castro et al., 2004).
Scientific Research Applications
Anticancer Drug Synthesis : 2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine, a related compound, is an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) developed a rapid synthetic method to synthesize this compound, indicating its critical role in drug development (Zhou et al., 2019).
Synthesis of 7-Azaindole Derivatives : Figueroa‐Pérez et al. (2006) discussed the synthesis of 4-substituted 7-azaindole derivatives using 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks. This synthesis is significant in medicinal chemistry for creating compounds with potential biological activity (Figueroa‐Pérez et al., 2006).
Molecular Structure Studies : Volkov et al. (2007) conducted a study on the molecular structure of 4-nitro-9-phenyl-1H-and 9-hydroxy-3-oxo-9-phenyl-2,3-dihydro-9H-indeno-[2,1-c]pyridines. Understanding the molecular structure of these compounds is crucial for their application in drug design and other chemical syntheses (Volkov et al., 2007).
Preparation of Fluorescent Polyimides : Huang et al. (2012) synthesized a novel pyridine-containing aromatic diamine monomer, which was employed to prepare a series of pyridine-containing polyimides. These materials have applications in electronics and photonics due to their excellent thermal stability and fluorescence properties (Huang et al., 2012).
Herbicidal Activities : Fujikawa et al. (1970) studied the herbicidal activities of phenoxypyridines, including 2-(4-Nitrophenoxy)-3,5-dichloropyridine, showing significant potential as herbicides. This indicates the compound's role in agriculture and pest control (Fujikawa et al., 1970).
Polyimide Synthesis : Wang et al. (2006) discussed the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. These polyimides are valuable materials due to their good thermal stability and low dielectric constants, making them suitable for electronic applications (Wang et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used to synthesize aniline ‘headgroups’ and incorporate them into an alkynyl thienopyrimidine series of egfr and erbb-2 inhibitors . This suggests that the compound may interact with these receptors or enzymes in some way.
Mode of Action
Given its use in the synthesis of egfr and erbb-2 inhibitors, it can be inferred that the compound might interact with these targets, leading to changes in their activity or function .
Biochemical Pathways
Considering its role in the synthesis of egfr and erbb-2 inhibitors, it can be speculated that the compound may influence pathways related to these targets .
Result of Action
Given its role in the synthesis of egfr and erbb-2 inhibitors, it can be inferred that the compound may have some effect on the activity or function of these targets .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
properties
IUPAC Name |
2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKHOLLVPAQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589630 | |
Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | |
CAS RN |
179687-79-7 | |
Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179687-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179687797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789FX466M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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